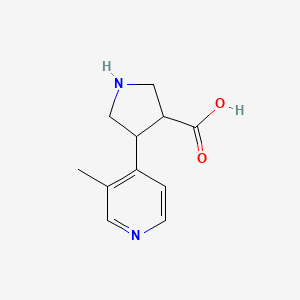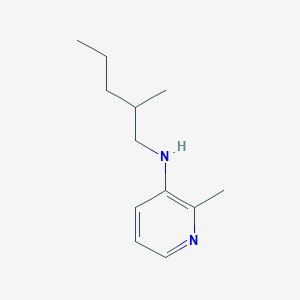
4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a carboxylic acid group and a pyridine ring with a methyl group at the 3-position . It is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrolidine-3-carboxylic acid derivatives, while reduction can produce different pyrrolidine derivatives with modified functional groups.
Scientific Research Applications
4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the pyridine moiety play crucial roles in its binding to target proteins and enzymes . The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: A similar compound with a pyrrolidine ring and a carboxylic acid group but lacking the pyridine moiety.
3-Methylpyridine: A compound with a pyridine ring and a methyl group at the 3-position but without the pyrrolidine ring.
Uniqueness
4-(3-Methylpyridin-4-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the pyridine moiety with a methyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(3-methylpyridin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-4-12-3-2-8(7)9-5-13-6-10(9)11(14)15/h2-4,9-10,13H,5-6H2,1H3,(H,14,15) |
InChI Key |
GLFKFSYVIDPRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CNCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)

![(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13248822.png)

![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine](/img/structure/B13248829.png)

![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13248838.png)


![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
![3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13248863.png)
![tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13248868.png)
![1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13248871.png)

